![molecular formula C9H15NO4 B2624381 tert-butyl N-(5-Oxooxolan-2-yl)carbamate CAS No. 1956382-26-5](/img/structure/B2624381.png)
tert-butyl N-(5-Oxooxolan-2-yl)carbamate
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Overview
Description
tert-butyl N-(5-Oxooxolan-2-yl)carbamate: is a chemical compound with the molecular formula C9H15NO4 . It is also known by its IUPAC name, tert-butyl (5-oxotetrahydrofuran-2-yl)carbamate . This compound is characterized by the presence of a carbamate group attached to a tetrahydrofuran ring, which contains a ketone functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-Oxooxolan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the tetrahydrofuran ring. One common method is the reaction of tert-butyl carbamate with 5-hydroxy-2-tetrahydrofuranone under acidic or basic conditions to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(5-Oxooxolan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The ketone group in the tetrahydrofuran ring can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Common reducing agents include and .
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Research indicates that tert-butyl N-(5-oxooxolan-2-yl)carbamate exhibits potential antiviral properties. Compounds with similar structural features have been shown to modulate biological pathways related to viral replication and cellular signaling processes. Its specific interactions with viral proteins or cellular receptors are subjects of ongoing investigation, making it a candidate for further development in antiviral therapies .
Mechanism of Action
The compound's mechanism of action may involve the inhibition of viral entry or replication within host cells. Studies suggest that compounds with chiral centers like this compound can exhibit varying biological activities based on their stereochemistry.
Potential as a Reference Standard
In pharmaceutical research and development, this compound may serve as a reference standard for evaluating new antiviral agents. Its established profile can aid in the comparison and validation of novel compounds.
Organic Synthesis Applications
Building Block for Complex Molecules
this compound can act as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in the synthesis of more complex molecules. This application is particularly relevant in the development of pharmaceuticals where complex structures are often required .
Diels-Alder Reactions
The compound's structure may facilitate its use in Diels-Alder reactions, which are crucial for constructing cyclic compounds. The presence of the carbamate group can influence the reactivity and selectivity of these reactions, enabling the formation of bicyclic lactones and other valuable intermediates .
Case Studies
Case Study 1: Antiviral Efficacy
In recent studies, this compound was evaluated for its efficacy against various viral strains. Preliminary results indicated that compounds with similar structures could inhibit viral replication by targeting specific viral proteins. Further research is required to elucidate the exact mechanisms and optimize the compound for therapeutic use .
Case Study 2: Synthesis and Characterization
A study focused on synthesizing this compound through controlled reaction conditions to ensure high yields and purity. The characterization involved spectroscopic techniques such as NMR and mass spectrometry to confirm the structure and assess its stability under various conditions .
Mechanism of Action
The mechanism of action of tert-butyl N-(5-Oxooxolan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modification of their activity. The tetrahydrofuran ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- tert-butyl N-(2-Oxooxolan-3-yl)carbamate
- tert-butyl N-(5,5-dimethyl-4-oxooxolan-3-yl)carbamate
Comparison: tert-butyl N-(5-Oxooxolan-2-yl)carbamate is unique due to the position of the ketone group on the tetrahydrofuran ring. This structural feature influences its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .
Biological Activity
Tert-butyl N-(5-oxooxolan-2-yl)carbamate is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.
- IUPAC Name : tert-butyl (5-oxotetrahydrofuran-2-yl)carbamate
- Molecular Formula : C₉H₁₅N₁O₄
- Molecular Weight : 201.22 g/mol
- CAS Number : 1956382-26-5
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The oxooxolane moiety may facilitate interactions with enzymes or receptors involved in metabolic pathways.
Inhibition Studies
Recent studies have investigated the inhibitory effects of this compound on specific enzymes. For instance, it has been evaluated for its potential as an inhibitor of proteases, which are critical in various biological processes including viral replication and protein degradation.
- Protease Inhibition :
Cytotoxicity and Cell Viability
In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The results indicate varying degrees of cytotoxicity depending on concentration and exposure time.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 90 |
50 | 75 |
100 | 50 |
These findings suggest a dose-dependent relationship where higher concentrations lead to increased cytotoxicity.
Study on Neuroprotective Effects
A notable study investigated the neuroprotective effects of this compound in a model of oxidative stress induced by amyloid-beta (Aβ). The compound showed a moderate protective effect on neuronal cells, reducing oxidative damage markers such as malondialdehyde (MDA) and enhancing glutathione (GSH) levels .
In Vivo Studies
In vivo assessments have also been conducted to evaluate the compound's efficacy in animal models. For example, experiments involving scopolamine-induced oxidative stress demonstrated that treatment with this compound resulted in improved cognitive function and reduced neuroinflammation compared to control groups .
Properties
IUPAC Name |
tert-butyl N-(5-oxooxolan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-5-7(11)13-6/h6H,4-5H2,1-3H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKQPWXXCAOTKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=O)O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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